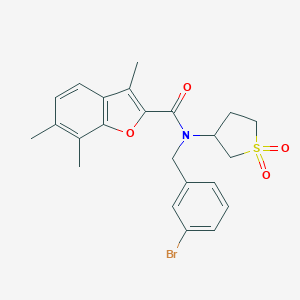![molecular formula C25H20N6 B357311 3-(1-methyl-1H-benzimidazol-2-yl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine CAS No. 883964-63-4](/img/structure/B357311.png)
3-(1-methyl-1H-benzimidazol-2-yl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-methyl-1H-benzimidazol-2-yl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings. This particular compound features a combination of benzimidazole, pyrroloquinoxaline, and methylphenyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-benzimidazol-2-yl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole and pyrroloquinoxaline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing safety measures to handle potentially hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-methyl-1H-benzimidazol-2-yl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1-methyl-1H-benzimidazol-2-yl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating signal transduction pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: Known for their biological activity and used in various therapeutic applications.
Pyrroloquinoxaline derivatives: Studied for their potential as anticancer and antimicrobial agents.
Methylphenyl compounds: Commonly used in organic synthesis and as intermediates in the production of pharmaceuticals.
Uniqueness
3-(1-methyl-1H-benzimidazol-2-yl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine is unique due to its combination of structural features from benzimidazole, pyrroloquinoxaline, and methylphenyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
883964-63-4 |
|---|---|
Fórmula molecular |
C25H20N6 |
Peso molecular |
404.5g/mol |
Nombre IUPAC |
3-(1-methylbenzimidazol-2-yl)-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C25H20N6/c1-15-8-7-9-16(14-15)31-23(26)21(24-29-19-12-5-6-13-20(19)30(24)2)22-25(31)28-18-11-4-3-10-17(18)27-22/h3-14H,26H2,1-2H3 |
Clave InChI |
QZHDUTXPFKRMQI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C5=NC6=CC=CC=C6N5C)N |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C5=NC6=CC=CC=C6N5C)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,4-dimethylphenyl)sulfonyl]-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B357229.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B357232.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-5-propyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B357234.png)

![5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-HYDROXYPHENYL)-4-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE](/img/structure/B357236.png)
![3-(2-Hydroxyphenyl)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B357237.png)
![7-(3-ethoxypropyl)-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B357238.png)
![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B357240.png)
![5-butyl-3-(2-hydroxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B357241.png)
![N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B357242.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B357244.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B357245.png)
![N-[3-(3-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B357247.png)
![3-(3-methoxypropyl)-10-methyl-2-(4-methylphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B357250.png)
